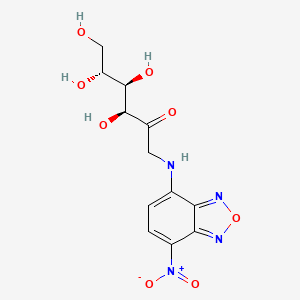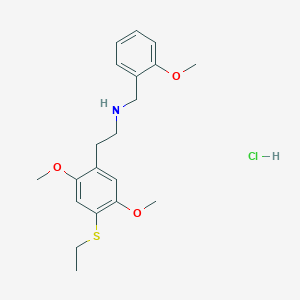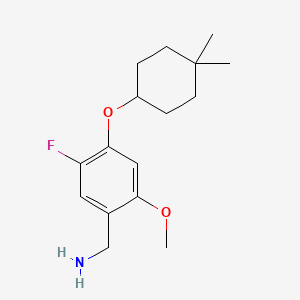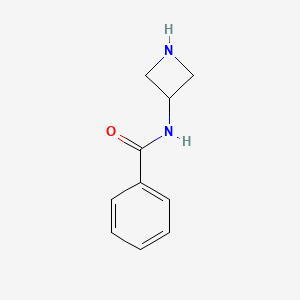
Phosphatidylinositol (Soy) SodiuM
Overview
Description
Phosphatidylinositol (Soy) Sodium is a phospholipid derived from soybeans. It is a crucial component of cell membranes and plays a significant role in cellular signaling pathways. This compound consists of a phosphate group, two fatty acid chains, and an inositol sugar molecule. It is amphiphilic, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties, making it essential for various biological functions .
Mechanism of Action
Target of Action
Phosphatidylinositol (Soy) Sodium, also known as Phosphatidylinositol, plant, wheat germ (Na+ salt), primarily targets cell membranes in eukaryotic cells . It is a major inositol-containing phospholipid found in mammalian cells and subcellular membranes .
Mode of Action
Phosphatidylinositol interacts with its targets by integrating into the cell membrane and participating in the formation of phosphoinositides , which are crucial for intracellular signal transduction . It is phosphorylated at the inositol ring’s 3, 4, and/or 5 hydroxyl positions by various lipid kinases, producing a variety of phosphatidylinositol monophosphates (PI3P, PI4P, and PI5P), diphosphates, and triphosphates .
Biochemical Pathways
The primary biochemical pathway involving this compound is the Phosphatidylinositol Cycle (PI-cycle) . This cycle is the major pathway for the synthesis of phosphatidylinositol and its phosphorylated forms . Some lipid intermediates of the PI-cycle, including diacylglycerol and phosphatidic acid, are also important lipid signaling agents .
Pharmacokinetics
This compound is a lipid molecule, and its pharmacokinetics are largely determined by its lipid nature. It is soluble in chloroform/methanol (9:1) at 20 mg/mL . The compound’s ADME properties are not well-studied, but as a lipid, it is expected to be absorbed and distributed within the body’s lipid compartments. Its metabolism likely involves enzymatic processes within the cell, particularly those associated with lipid metabolism.
Result of Action
The action of this compound at the molecular and cellular levels results in the production of various phosphoinositides, which play crucial roles in cell signaling . These phosphoinositides can act as molecular switches controlling cell signaling cascades, membrane dynamics, and remodeling .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the PI-cycle requires a large amount of metabolic energy . Different steps of the cycle occur in two different membranes, the plasma membrane and the endoplasmic reticulum . Therefore, the cellular environment and energy status can significantly impact the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Phosphatidylinositol, plant, wheat germ (Na+ salt) can be phosphorylated on their inositol rings to produce phosphoinositides . These phosphoinositides have been implicated in calcium regulation, vesicle trafficking, mitogenesis, cell survival, and rearrangement of actin .
Cellular Effects
Phosphatidylinositol, plant, wheat germ (Na+ salt) plays important roles in various cellular processes, including signal transduction, intracellular trafficking, and actin cytoskeleton organization . The dynamic change between Phosphatidylinositol and its phosphorylated form, phosphoinositides, in response to stress is crucial for maintaining ion homeostasis to protect plants from unfavorable environmental conditions .
Molecular Mechanism
The molecular mechanism of Phosphatidylinositol, plant, wheat germ (Na+ salt) involves its conversion to phosphoinositides through phosphorylation . These phosphoinositides bind and activate certain cellular components, influencing various cellular functions .
Temporal Effects in Laboratory Settings
It is known that the ratio of Phosphatidylinositol to its phosphorylated form, phosphoinositides, changes under stress conditions .
Metabolic Pathways
Phosphatidylinositol, plant, wheat germ (Na+ salt) is involved in the phosphoinositide pathway . It is synthesized from CPD-DAG and myoinositol by phosphoinositol synthase, and can be further phosphorylated to produce phosphoinositides .
Subcellular Localization
Given its role in signal transduction and intracellular trafficking, it is likely to be found in various cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphatidylinositol (Soy) Sodium can be synthesized through the esterification of glycerol-3-phosphate with fatty acids, followed by the addition of inositol. The reaction typically occurs in the presence of catalysts such as glycerol-3-phosphate acyltransferase. The process involves multiple steps, including the formation of intermediate compounds like cytidine diphosphate diacylglycerol .
Industrial Production Methods
Industrial production of this compound involves extracting phospholipids from soybeans. The extraction process includes solvent extraction, purification, and conversion to the sodium salt form. The final product is often obtained as a powder or solution, which is then used in various applications .
Chemical Reactions Analysis
Types of Reactions
Phosphatidylinositol (Soy) Sodium undergoes various chemical reactions, including:
Oxidation: The fatty acid chains can be oxidized, leading to the formation of peroxides and other oxidative products.
Hydrolysis: The ester bonds can be hydrolyzed, resulting in the release of fatty acids and inositol phosphate.
Phosphorylation: The inositol ring can be phosphorylated to form phosphoinositides, which are crucial for cellular signaling.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), hydrolyzing agents (e.g., water and acids), and phosphorylating agents (e.g., ATP and kinases). The reactions typically occur under physiological conditions, such as neutral pH and body temperature .
Major Products Formed
The major products formed from these reactions include phosphoinositides, free fatty acids, and inositol phosphates. These products play essential roles in cellular signaling and metabolism .
Scientific Research Applications
Phosphatidylinositol (Soy) Sodium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying lipid chemistry and membrane dynamics.
Biology: Plays a crucial role in cell signaling pathways, including those involved in cell growth, differentiation, and apoptosis.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry: Used in the formulation of pharmaceuticals, cosmetics, and food products due to its emulsifying properties
Comparison with Similar Compounds
Phosphatidylinositol (Soy) Sodium is unique compared to other similar compounds due to its specific fatty acid composition and source. Similar compounds include:
Phosphatidylethanolamine (Soy): Another phospholipid derived from soybeans, but with ethanolamine as the head group.
Phosphatidylcholine (Soy): Contains choline as the head group and is also derived from soybeans.
Phosphatidylserine (Soy): Contains serine as the head group and is used in cognitive health supplements
This compound stands out due to its role in the phosphatidylinositol cycle and its specific signaling functions in cellular processes.
Properties
CAS No. |
383907-36-6 |
|---|---|
Molecular Formula |
C43H78NaO13P |
Molecular Weight |
857.0 g/mol |
IUPAC Name |
sodium;[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] [(5R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate |
InChI |
InChI=1S/C43H79O13P.Na/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(45)55-35(34-54-57(51,52)56-43-41(49)39(47)38(46)40(48)42(43)50)33-53-36(44)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h11,13,17-18,35,38-43,46-50H,3-10,12,14-16,19-34H2,1-2H3,(H,51,52);/q;+1/p-1/b13-11-,18-17-;/t35-,38?,39-,40?,41?,42?,43?;/m1./s1 |
InChI Key |
DCDQYHYLAGWAPO-QXMRYZQYSA-M |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCC=CCC=CCCCCC.[Na+] |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC1C([C@@H](C(C(C1O)O)O)O)O)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC.[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCC=CCC=CCCCCC.[Na+] |
Appearance |
Unit:50mg/ml, 1 mlSolvent:chloroformPurity:98+%Physical liquid |
Synonyms |
PI (Na+ salt) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[S-(R*,r*)]-beta-chloro-N,alpha-dimethylphenethylamine hydrochloride](/img/structure/B594225.png)


![1-[(1R,3R)-3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanone](/img/structure/B594228.png)



![tert-Butyl 4-(6-formylpyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate](/img/structure/B594235.png)





